
2,6-Difluorophenyl-N-tert-butylnitrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluorophenyl-N-tert-butylnitrone (DFPBN) is a nitroxide radical that has been extensively studied for its potential use in scientific research. DFPBN is a stable free radical compound that can be synthesized through various methods. It has been found to have a wide range of biochemical and physiological effects and has been used in various scientific applications.
Wirkmechanismus
2,6-Difluorophenyl-N-tert-butylnitrone exerts its effects through its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been found to modulate various signaling pathways and gene expression. This compound has been shown to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress in various tissues, including the brain, liver, and heart. This compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in various models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Difluorophenyl-N-tert-butylnitrone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. This compound has also been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of this compound in lab experiments. It has been found to be unstable in certain conditions, and its effects may vary depending on the model used.
Zukünftige Richtungen
There are several future directions for research related to 2,6-Difluorophenyl-N-tert-butylnitrone. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This compound has also been found to have potential in the treatment of liver disease and cancer. Further studies are needed to fully understand the potential of this compound in these areas and to optimize its use in scientific research.
Synthesemethoden
2,6-Difluorophenyl-N-tert-butylnitrone can be synthesized through various methods, including the reaction of 2,6-difluorobenzaldehyde with N-tert-butylnitroxide in the presence of a catalyst. Another method involves the reaction of 2,6-difluorobenzaldehyde with tert-butylhydroxylamine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2,6-Difluorophenyl-N-tert-butylnitrone has been extensively studied for its potential use in scientific research. It has been found to have antioxidant properties and has been used in studies related to oxidative stress. This compound has also been used in studies related to neuroprotection, as it has been found to protect against neuronal damage caused by various factors, including ischemia and traumatic brain injury.
Eigenschaften
CAS-Nummer |
134152-13-9 |
|---|---|
Molekularformel |
C11H14F2NO |
Molekulargewicht |
214.23 g/mol |
InChI |
InChI=1S/C11H14F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
APUWMQRLCGJWGC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=C(C=CC=C1F)F)[O] |
Kanonische SMILES |
CC(C)(C)N(CC1=C(C=CC=C1F)F)[O] |
Synonyme |
2,6-difluorophenyl-N-tert-butylnitrone 2,6-DPTBN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



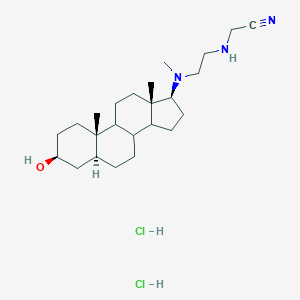
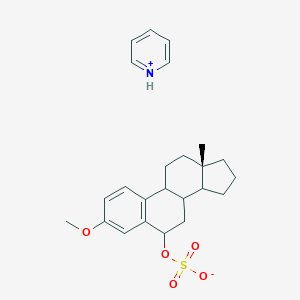
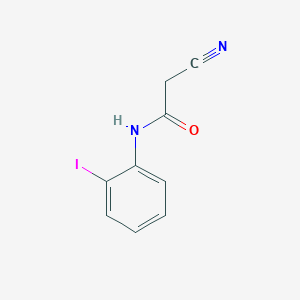
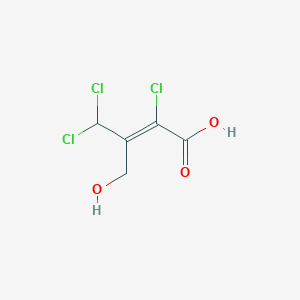

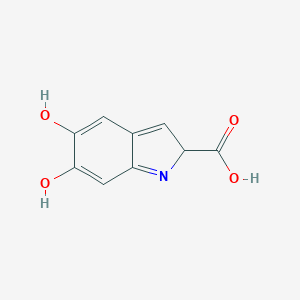
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)
